N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)propane-1-sulfonamide
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Overview
Description
N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)propane-1-sulfonamide is a synthetic organic compound that features a pyrazole ring substituted with a pyridine moiety and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)propane-1-sulfonamide typically involves multi-step organic reactions. One possible route includes:
Formation of the Pyrazole Ring: Starting from a suitable precursor, such as 3-pyridinecarboxaldehyde, the pyrazole ring can be formed through a cyclization reaction with hydrazine derivatives.
Methylation: The pyrazole ring can be methylated using methyl iodide in the presence of a base.
Sulfonamide Formation: The final step involves the reaction of the methylated pyrazole with propane-1-sulfonyl chloride in the presence of a base to form the sulfonamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)propane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole or pyridine rings.
Reduction: Reduced forms of the sulfonamide group.
Substitution: Substituted sulfonamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)propane-1-sulfonamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)ethane-1-sulfonamide
- N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)butane-1-sulfonamide
Uniqueness
N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)propane-1-sulfonamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. Its combination of a pyrazole ring, pyridine moiety, and sulfonamide group makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]propane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2S/c1-3-7-20(18,19)15-10-12-8-13(16-17(12)2)11-5-4-6-14-9-11/h4-6,8-9,15H,3,7,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMVWRECBVVVJKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NCC1=CC(=NN1C)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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